molecular formula C15H13NO5S B2743064 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone CAS No. 339276-51-6

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone

Cat. No. B2743064
CAS RN: 339276-51-6
M. Wt: 319.33
InChI Key: CCWNUWITUBGMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NITD-008 and has been studied extensively for its potential as an antiviral agent.

Scientific Research Applications

Sulfone Chemistry

Sulfones, such as the compound , have been extensively exploited in organic synthesis . They have shown exceptional versatility, particularly in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Photocatalytic Approaches

The compound can be used in photocatalytic approaches for C–S bond functionalization of sulfones . This is a new area of research with burgeoning activity in recent years .

Metal-Catalyzed Reactions

Metal-catalyzed reactions, such as Pd-catalysed Suzuki–Miyaura type reactions, can involve sulfones . The compound can participate in these reactions, leading to significant advances in catalytic desulfitative functionalizations .

Synthesis of Natural Products

The chemistry of this compound can potentially be applied for the synthesis of natural products . The flexibility of C–S bonds in sulfones can be further expanded, which could stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Medicinal Chemistry

Sulfones are present in target molecules of importance in Medicinal Chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Materials Science

In the field of Materials Science, sulfones play a fundamental role . They are present in important target molecules and contribute to the development of novel synthetic methodologies .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Various benzenesulfonic acid derived compounds, like the one , have been synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Development of Novel Synthetic Methodologies

The compound can be used in the development of novel synthetic methodologies for the creation of C–C bonds . This is particularly relevant in the field of Organic Chemistry .

properties

IUPAC Name

1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(17)12-7-8-15(16(18)19)13(9-12)10-22(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNUWITUBGMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.